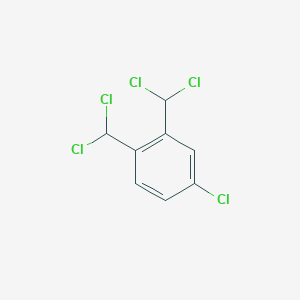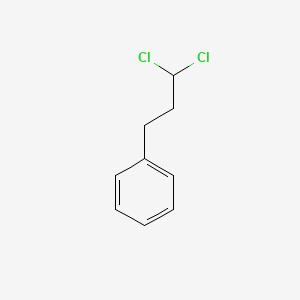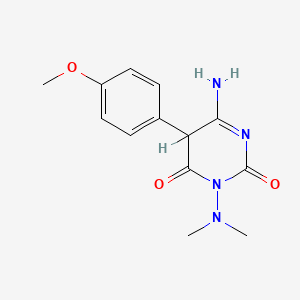
2,4(3H,5H)-Pyrimidinedione, 6-amino-3-(dimethylamino)-5-(4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-3-(dimethylamino)-5-(4-methoxyphenyl)pyrimidine-2,4(3H,5H)-dione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes an amino group, a dimethylamino group, and a methoxyphenyl group attached to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(dimethylamino)-5-(4-methoxyphenyl)pyrimidine-2,4(3H,5H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with guanidine to form the intermediate 4-methoxyphenylguanidine. This intermediate is then subjected to cyclization with dimethylformamide dimethyl acetal (DMF-DMA) under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-3-(dimethylamino)-5-(4-methoxyphenyl)pyrimidine-2,4(3H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
6-Amino-3-(dimethylamino)-5-(4-methoxyphenyl)pyrimidine-2,4(3H,5H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatment modalities.
Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 6-Amino-3-(dimethylamino)-5-(4-methoxyphenyl)pyrimidine-2,4(3H,5H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
6-Amino-3-(dimethylamino)-5-phenylpyrimidine-2,4(3H,5H)-dione: Lacks the methoxy group on the phenyl ring.
6-Amino-3-(dimethylamino)-5-(4-chlorophenyl)pyrimidine-2,4(3H,5H)-dione: Contains a chloro group instead of a methoxy group on the phenyl ring.
6-Amino-3-(dimethylamino)-5-(4-nitrophenyl)pyrimidine-2,4(3H,5H)-dione: Contains a nitro group instead of a methoxy group on the phenyl ring.
Uniqueness
The presence of the methoxy group on the phenyl ring in 6-Amino-3-(dimethylamino)-5-(4-methoxyphenyl)pyrimidine-2,4(3H,5H)-dione imparts unique chemical and biological properties compared to its analogs. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it a compound of interest for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H16N4O3 |
|---|---|
Peso molecular |
276.29 g/mol |
Nombre IUPAC |
6-amino-3-(dimethylamino)-5-(4-methoxyphenyl)-5H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H16N4O3/c1-16(2)17-12(18)10(11(14)15-13(17)19)8-4-6-9(20-3)7-5-8/h4-7,10H,1-3H3,(H2,14,15,19) |
Clave InChI |
DWFSWKHHZZWSOY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)N1C(=O)C(C(=NC1=O)N)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-5-phenyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13946019.png)
![4-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13946024.png)
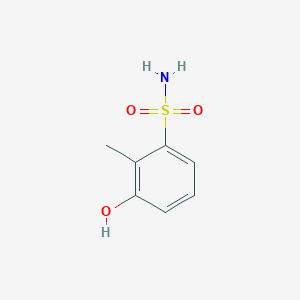
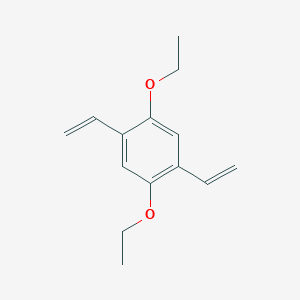

![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13946058.png)
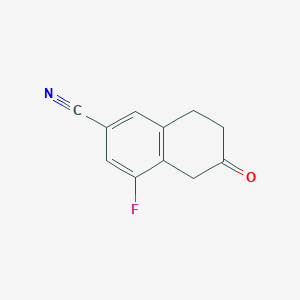
![1-(2-Methyl-2-azabicyclo[2.2.2]oct-5-en-6-yl)ethan-1-one](/img/structure/B13946068.png)
![1,3-Cyclobutanedione, 2,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-](/img/structure/B13946069.png)
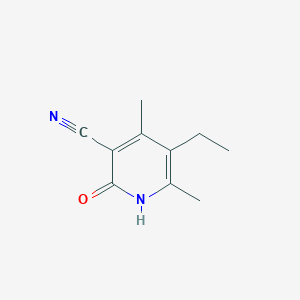
![2H-1,2,3-Triazolo[4,5-b]quinoxaline](/img/structure/B13946091.png)
